molecular formula C36H49NO12 B1212389 Acetylaconitine CAS No. 77181-26-1

Acetylaconitine

Cat. No. B1212389
CAS RN: 77181-26-1
M. Wt: 687.8 g/mol
InChI Key: RIPYIJVYDYCPKW-WEVHBWGYSA-N
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Description

Synthesis Analysis

The synthesis of acetylaconitine involves complex organic reactions starting from basic diterpenoid precursors. Enhanced enzymatic methods, such as the use of acetyl CoA synthetase for precursor biosynthesis, demonstrate the integration of biological systems in the chemical synthesis of complex molecules like acetylaconitine, offering insights into green chemistry applications (Dubey et al., 2015).

Molecular Structure Analysis

The molecular structure of acetylaconitine has been elucidated through X-ray diffraction analysis, revealing a molecule consisting of four six-membered rings and two five-membered rings, with the rings exhibiting chair, boat, and envelope conformations. This intricate structure underscores the compound's complex nature and its interactions within biological systems (Fan & Zhang, 2008).

Scientific Research Applications

  • Phytochemistry, Pharmacology and Toxicology Studies

    • Field : Phytochemistry, Pharmacology, and Toxicology .
    • Application : Aconitum species are well-known for their medicinal benefits in various systems of medicine. They are used for various diseases such as rheumatic fever, painful joints, and some endocrinal disorders .
    • Methods : The tuberous roots of genus Aconitum are commonly applied for these diseases. These tubers are used in herbal medicines only after processing .
    • Results : Despite its medicinal benefits, Aconitum also has high toxicological risks. The cardio and neurotoxicities of this herb are potentially lethal .
  • Structure and Neurotoxicity of Diterpeneoid Alkaloids

    • Field : Bioorganic Chemistry .
    • Application : C19 and C20 diterpeneoid alkaloids from Aconiti lateralis Radix Praeparata have complex structures and neurotoxic activities .
    • Methods : The toxicity of these alkaloids mainly affects the central nervous system, and its toxic mechanism involves neurotransmitters, peroxides, ion channels, and so on .
    • Results : These alkaloids are the main neurotoxic components from A. lateralis Radix Praeparata .
  • Analgesic Activity

    • Field : Pharmacology .
    • Application : Acetylaconitine, along with other aconitine-like diester alkaloids, has been found to have strong analgesic activity .
    • Methods : The anti-nociceptive ED 50 values of these alkaloids are within 0.028–0.097 mg kg −1 by i.v. and 0.025–0.14 mg kg −1 by s.c. route .
    • Results : These alkaloids are used for their analgesic properties .
  • Structural Analysis

    • Field : Crystallography .
    • Application : The crystal and molecular structure of Acetylaconitine has been analyzed .
    • Methods : X-ray diffraction analysis was used to determine the structure of Acetylaconitine .
    • Results : Acetylaconitine was found to consist of four-six-membered rings A, B, C, D and two-five-membered rings E, F .
  • Anti-Inflammatory Activity

    • Field : Pharmacology .
    • Application : Aconitum species, from which Acetylaconitine is derived, have been used for their anti-inflammatory effects .
    • Methods : The tuberous roots of genus Aconitum are commonly applied for various diseases such as rheumatic fever and painful joints .
    • Results : These tubers of Aconitum are used in herbal medicines only after processing. There remain high toxicological risks of the improper medicinal applications of Aconitum .
  • Arrhythmogenic and Antiarrhythmic Effects

    • Field : Cardiology .
    • Application : Diester diterpenoid alkaloids from Aconitum, including Acetylaconitine, have been studied for their arrhythmogenic and antiarrhythmic effects .
    • Methods : Their capacity to bind to the sodium channels and activate permanent influx of Na+ ions through cell membranes was described as the principal mechanism underlying these effects .
    • Results : These alkaloids are compared on the basis of their therapeutic and toxicological properties .

properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25+,26+,27-,28?,29+,30-,31+,33+,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYIJVYDYCPKW-UOGIXDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylaconitine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
U Seitz, A Ameri - Biochemical pharmacology, 1998 - Elsevier
… Aconitine and 3-acetylaconitine, which are known to activate … The inhibitory action of aconitine and 3-acetylaconitine on [ 3 H]… by aconitine and 3-acetylaconitine is mediated indirectly by …
Number of citations: 37 www.sciencedirect.com
ZC Fan, ZQ Zhang - Journal of Chemical Crystallography, 2008 - Springer
3-Acetylaconitine (1), C 36 H 49 NO 12 , was isolated from the ammonium hydroxide wetted root of A. szechenyianum Gay. X-ray diffraction analysis demonstrated that it consists of four-…
Number of citations: 1 link.springer.com
A Ameri - Naunyn-Schmiedeberg's archives of pharmacology, 1997 - Springer
… Moreover, the inhibitory effect of 3-acetylaconitine was evaluated in two … 3-acetylaconitine with the voltage-dependent sodium channel. At a concentration of 1 μM, 3-acetylaconitine did …
Number of citations: 24 link.springer.com
Y Wang, Y Wang, P Tao - Journal of Integrative Medicine, 2023 - Elsevier
… This study investigated the structural changes that take place in 3-acetylaconitine during a simulation of heat-processing and evaluated the toxicity and biological activity of the pyrolysis …
Number of citations: 5 www.sciencedirect.com
CF Wang, P Gerner, B Schmidt… - Drug Development …, 2008 - Wiley Online Library
3‐Acetylaconitine (3AA) is an “aconitine‐like” plant alkaloid that has been used as an analgesic agent for the treatment of chronic pain and rheumatoid arthritis in China. Aconitine‐like …
Number of citations: 2 onlinelibrary.wiley.com
Y Wang, F Song, Q Xu, Z Liu… - Journal of mass …, 2003 - Wiley Online Library
The fragmentation mechanism of aconitine‐type alkaloids in the flowers of Aconitum kusnezoffii (FAK) was investigated using electrospray ionization tandem mass spectrometry (ESI‐…
UT Gutser, J Friese, JF Heubach, T Matthiesen… - Naunyn-Schmiedeberg's …, 1997 - Springer
… To this group belong aconitine, 3-acetylaconitine and hypaconitine. The second group, with … Aconitine, hypaconitine and 3-acetylaconitine may induce a block of neuronal conduction by …
Number of citations: 140 link.springer.com
T Amiya, H Bando - The Alkaloids: Chemistry and Pharmacology, 1989 - Elsevier
Publisher Summary This chapter provides an overview of the recent developments in the study of alkaloids obtained from Aconitum species. The diterpenoid alkaloids isolated from …
Number of citations: 29 www.sciencedirect.com
XW Wang, H Xie - Drugs of the Future, 1999 - access.portico.org
… Some alkaloids (eg , bulleyaconitine A) had more potent analgesic effects than morphine and aspirin (8), and the duration of effect of bulleyaconitine A and 3-acetylaconitine was longer …
Number of citations: 34 access.portico.org
XC Tang, ZG Lin, W Cai, N Chen… - Zhongguo yao li xue bao …, 1984 - europepmc.org
[Anti-inflammatory effect of 3-acetylaconitine]. - Abstract - Europe PMC … [Anti-inflammatory effect of 3-acetylaconitine]. …
Number of citations: 60 europepmc.org

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